Product packaging for Glycylproline 4-nitroanilide(Cat. No.:CAS No. 60189-43-7)

Glycylproline 4-nitroanilide

Cat. No.: B1237662
CAS No.: 60189-43-7
M. Wt: 292.29 g/mol
InChI Key: GNHORUNUKMZOTK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylproline 4-nitroanilide is a specialized chromogenic substrate widely utilized in biochemical research for the assay of dipeptidyl peptidase-IV (DPP-IV) activity . DPP-IV is a serine protease that cleaves N-terminal dipeptides from polypeptides with Proline or Alanine in the penultimate position, and this compound mimics its natural substrates . The mechanism of action involves the enzymatic hydrolysis of the Glycyl-Proline bond, which releases the yellow chromophore p-nitroaniline (pNA) . Researchers can quantify the enzyme activity by measuring the increase in absorbance at 405-415 nm, providing a reliable and continuous assay method . This substrate is instrumental in fundamental enzymology studies, including kinetic analysis and inhibitor screening, which are crucial for pharmaceutical research, particularly in the development of DPP-IV inhibitors for type 2 diabetes . Furthermore, it is used in clinical diagnostics, specifically in the measurement of Glycylproline dipeptidyl aminopeptidase (GPDA) activity. Altered levels of GPDA and its isoenzymes have been identified as valuable serum markers in various diseases, most notably in the diagnosis of primary hepatocellular carcinoma (HCC), especially in patients who test negative for alpha-fetoprotein (AFP) . This product is classified as For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N4O4 B1237662 Glycylproline 4-nitroanilide CAS No. 60189-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60189-43-7

Molecular Formula

C13H16N4O4

Molecular Weight

292.29 g/mol

IUPAC Name

(2S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H16N4O4/c14-8-12(18)15-13(19)11-2-1-7-16(11)9-3-5-10(6-4-9)17(20)21/h3-6,11H,1-2,7-8,14H2,(H,15,18,19)/t11-/m0/s1

InChI Key

GNHORUNUKMZOTK-NSHDSACASA-N

SMILES

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)CN

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)CN

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)CN

Other CAS No.

60189-43-7

Synonyms

glycylproline 4-nitroanilide
glycylproline para-nitroanilide
GP 4-NA

Origin of Product

United States

Glycylproline 4 Nitroanilide As a Substrate for Dipeptidyl Peptidase Iv Dpp Iv

Methodological Frameworks for DPP-IV Activity Determination Utilizing Glycylproline (B3032158) 4-nitroanilide

The use of Glycylproline 4-nitroanilide as a substrate forms the basis of various well-established methods for measuring DPP-IV activity in biological samples such as serum and tissue homogenates. acs.org These methods are crucial for studying the enzyme's role in different physiological and pathological states.

Principles of Spectrophotometric Assays with this compound

Spectrophotometric assays are the most common methods for measuring DPP-IV activity using this compound. nih.govacs.org The fundamental principle of this assay lies in the enzymatic hydrolysis of the substrate by DPP-IV. The enzyme specifically cleaves the bond between the proline and the 4-nitroanilide moiety, releasing Glycyl-proline and the chromogenic compound p-nitroaniline.

The liberated p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a specific wavelength, typically between 405 and 410 nm. myskinrecipes.com By measuring the rate of increase in absorbance at this wavelength, the activity of the DPP-IV enzyme can be accurately quantified. rsc.org This direct relationship between product formation and light absorbance allows for a straightforward and sensitive measurement of enzymatic activity. The reaction can be summarized as follows:

This compound + H₂O --(DPP-IV)--> Glycyl-proline + p-nitroaniline

Optimization of Reaction Conditions for this compound Hydrolysis by DPP-IV

To ensure accurate and reproducible results, the conditions of the enzymatic reaction must be carefully optimized. Key parameters that significantly influence the rate of this compound hydrolysis by DPP-IV include pH and temperature.

The catalytic activity of DPP-IV is highly dependent on the pH of the reaction environment. Studies have shown that the optimal pH for DPP-IV activity using this compound as a substrate generally falls within the range of 7.4 to 8.7. sigmaaldrich.com For instance, research using porcine kidney DPP-IV often utilizes a Tris-HCl buffer at pH 8.0. acs.org Below pH 5.0, the enzyme is virtually inactive, while at pH 7.0, it retains about 45% of its maximum activity, and at pH 9.6, it shows approximately 90% of its peak activity. sigmaaldrich.com Maintaining the reaction at the optimal pH is critical for achieving maximal enzyme velocity and sensitivity in the assay.

Effect of pH on DPP-IV Activity
pHRelative Activity (%)Source
5.0Essentially inactive sigmaaldrich.com
7.0~45 sigmaaldrich.com
7.4 - 8.7Optimal sigmaaldrich.com
8.0Commonly Used acs.org
9.6~90 sigmaaldrich.com

Temperature is another critical factor influencing the rate of the enzymatic reaction. For DPP-IV, the optimal temperature for activity with this compound is typically around 37°C (98.6°F). acs.orgmyskinrecipes.com This temperature mimics physiological conditions and is widely used in standard assay protocols. acs.org Studies on porcine kidney DPP-IV have shown the highest activity is achieved between 50 and 60°C. researchgate.net However, enzyme stability decreases at higher temperatures, with rapid inactivation observed at 70°C. researchgate.net Therefore, maintaining a constant and optimal temperature throughout the assay is essential for reliable measurements.

Effect of Temperature on DPP-IV Activity
Temperature (°C)ObservationSource
37Standard assay temperature acs.orgmyskinrecipes.com
50 - 60Highest activity for porcine DPP-IV researchgate.net
Up to 60Activity stable for at least one hour researchgate.net
70Rapid loss of activity researchgate.net

Continuous Monitoring Techniques for DPP-IV Activity

Continuous monitoring, or kinetic assay, is a powerful technique for studying enzyme activity. shu.ac.uk This method involves continuously measuring the absorbance of the reaction mixture over time as the p-nitroaniline is produced. rsc.org A spectrophotometer is set to record the absorbance at 405 nm at regular intervals, often every minute. rsc.org

This approach provides a real-time measurement of the reaction rate and allows for the determination of initial velocity (V₀), which is the rate of reaction at the beginning when the substrate concentration is not limiting. Continuous monitoring is advantageous as it provides detailed information about the enzyme's kinetics and can help to identify any potential artifacts or deviations from linearity during the course of the reaction. shu.ac.uk

End-Point Measurement Strategies for this compound Cleavage

In contrast to continuous monitoring, end-point measurement involves stopping the enzymatic reaction after a fixed period and measuring the total amount of p-nitroaniline formed. elsevier.es The reaction is typically initiated by adding the enzyme to the substrate solution and incubated for a specific duration, for example, 30 minutes at 37°C. elsevier.esphysiology.org

The reaction is then terminated by adding a stop solution, such as 1 M acetate (B1210297) buffer (pH 4.2), which alters the pH and denatures the enzyme, thus halting its activity. physiology.org The absorbance of the resulting solution is then measured at the appropriate wavelength. While simpler to perform than continuous monitoring, end-point assays provide a single data point and may be less accurate if the reaction rate is not linear over the entire incubation period.

Kinetic Characterization of DPP-IV Using this compound

The use of this compound has been pivotal in elucidating the kinetic properties of DPP-IV from various biological sources.

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are critical parameters that describe the affinity of an enzyme for its substrate and its maximum catalytic rate, respectively. Studies using this compound have reported a range of these values for DPP-IV, reflecting differences in enzyme source, purity, and assay conditions.

For instance, DPP-IV from porcine kidney, which shares 88% sequence homology with the human enzyme, was found to have a Km of 231 ± 33 μM and a Vmax of 0.650 ± 0.037 μmol/min/mU. acs.org Another study on rat kidney DPP-IV reported a Km of 76 ± 6 μM and a Vmax of 0.86 ± 0.01 μmol/min/mL. researchgate.net Research on DPP-IV from rat epididymal spermatozoa determined a Km value of 1.062 mM with a Vmax of 0.625/mL/minute. researchgate.net Furthermore, an LC-MS-based assay determined the Km value to be 691.9 μM. rsc.org These variations highlight the importance of the specific biological context and experimental setup in kinetic analysis.

Enzyme SourceKm (μM)VmaxReference
Porcine Kidney231 ± 330.650 ± 0.037 μmol/min/mU acs.org
Rat Kidney76 ± 60.86 ± 0.01 μmol/min/mL researchgate.net
Rat Epididymal Spermatozoa10620.625 μmol/mL/min researchgate.net
Recombinant Human DPP-IV691.9Not Specified rsc.org
Mouse Fibroblasts6306.1 nmol/min/mg

Catalytic Efficiency (kcat/Km) Assessment

The catalytic efficiency, represented by the kcat/Km ratio, is a measure of how efficiently an enzyme converts a substrate into a product. researchgate.net For porcine DPP-IV, a turnover number (kcat) of 36 s⁻¹ has been determined using this compound. acs.org

Solvent kinetic isotope effect studies have provided deeper insight into the catalytic mechanism, yielding a D₂O kcat/Km of 2.9 ± 0.2 and a D₂O kcat of 1.7 ± 0.2. nih.gov These findings suggest that proton transfers, which are fundamental to the catalytic process, contribute to the rate-limiting steps during both the formation of the acyl intermediate and its subsequent hydrolysis. nih.gov The catalytic efficiency of DPP-IV with this compound is notably higher than that of related peptidases like DPP-8 and DPP-9 for the same substrate. nih.gov

Substrate Specificity Profiling of DPP-IV with this compound

This compound is crucial for defining the substrate specificity of DPP-IV by comparing its hydrolysis rate to that of other structurally related molecules.

Comparative Studies with Other p-nitroanilide Substrates

DPP-IV exhibits a strong preference for substrates with a proline residue at the penultimate (P1) position. This is clearly demonstrated in comparative studies with other p-nitroanilide substrates. For example, porcine DPPIV shows negligible activity towards Glycyl-phenylalaninyl-p-nitroanilide (GF-pNA) and Glycyl-argininyl-p-nitroanilide (GR-pNA). acs.org Similarly, DPP-IV from mouse fibroblasts did not degrade Gly-Arg-NH-Np or Val-Ala-NH-Np. This high degree of specificity confirms the critical role of the P1 proline for substrate recognition and cleavage by DPP-IV.

While this compound is a highly effective chromogenic substrate, other types of substrates have been developed. Fluorometric substrates like Gly-Pro-7-amido-4-methylcoumarin and luminescent substrates such as Gly-Pro-aminoluciferin offer significantly higher sensitivity, with fluorometric assays being about 10-fold more sensitive than colorimetric ones. researchgate.net

SubstrateEnzyme SourceActivity relative to Gly-Pro-pNAReference
Gly-Phe-pNAPorcine Kidney DPP-IVNegligible acs.org
Gly-Arg-pNAPorcine Kidney DPP-IVNegligible acs.org
Gly-Arg-NH-NpMouse Fibroblast DPP-IVNot Degraded
Val-Ala-NH-NpMouse Fibroblast DPP-IVNot Degraded
Gly-Pro-7-amido-4-methylcoumarinDPP-IV~10-fold higher sensitivity researchgate.net
Gly-Pro-aminoluciferinDPP-IV>10-fold higher sensitivity researchgate.net

Evaluation of this compound Selectivity against Other Peptidases

This compound demonstrates remarkable selectivity for DPP-IV over other peptidases. Studies on human lymphocytes have shown that the hydrolysis of this substrate is exclusively carried out by DPP-IV. This high specificity makes it an excellent tool for selectively measuring DPP-IV activity even in complex biological samples.

However, other members of the same enzyme family, such as DPP-8 and DPP-9, can also cleave this compound, although with lower efficiency. nih.govfrontiersin.org Kinetic studies have shown that the kcat values for DPP-8 and DPP-9 are generally lower than that of DPP-IV, resulting in a poorer catalytic capacity for this substrate. nih.gov For instance, the Km value of DPP-IV for Gly-Pro-pNA is around 0.2 mM, while for DPP-8 and DPP-9, it is 0.3 mM and 0.4 mM, respectively, under specific assay conditions for inhibitor studies. nih.gov This indicates that while not absolutely exclusive, the kinetic preference of this compound for DPP-IV is significant, allowing for its effective use in distinguishing DPP-IV activity.

Glycylproline 4 Nitroanilide in the Study of Other Prolyl Peptidases

Application in Prolyl Endopeptidase (PREP) Research

Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within peptides. amegroups.cn Its involvement in various physiological processes has made it a subject of intense research. researchgate.net Glycylproline (B3032158) 4-nitroanilide and its derivatives have been instrumental in characterizing this enzyme.

Utilization of Z-Glycylproline 4-nitroanilide in PREP Assays

Z-Glycylproline 4-nitroanilide, a derivative of Glycylproline 4-nitroanilide, serves as a key substrate in assays designed to measure PREP activity. sigmaaldrich.com The benzyloxycarbonyl (Z) group enhances the substrate's specificity for PREP. The purity of PREP samples is often monitored through activity measurements using Z-Gly-Pro-p-nitroanilide. acs.org In a typical assay, the enzyme cleaves the substrate, releasing p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. mdpi.com This method allows for the determination of peptidase activity, with one unit of activity often defined as the amount of enzyme required to produce 1 µM of p-nitroaniline per minute. mdpi.com

Kinetic Analyses of PREP Using this compound Derivatives

Kinetic studies of PREP have been extensively performed using modified peptide substrates like Z-Glycylproline 4-nitroanilide. researchgate.net These studies are crucial for understanding the enzyme's catalytic mechanism and behavior under different conditions. For instance, research comparing human and porcine PREP found that both homologs exhibit similar kinetic behavior, including a characteristic double bell-shaped pH profile. researchgate.net Such analyses provide insights into the enzyme's active site and how factors like pH and temperature influence its function. researchgate.net

Substrate Recognition Studies for PREP

While PREP preferentially cleaves after proline residues, its substrate recognition is not limited to this single amino acid. researchgate.net Studies using various peptide substrates, including derivatives of this compound, have helped to elucidate the structural requirements for PREP binding and cleavage. science.gov Research has shown that PREP can also hydrolyze peptides at alanine (B10760859) residues, although to a lesser extent than proline. researchgate.net These investigations into substrate specificity are vital for understanding the physiological roles of PREP and for the design of specific inhibitors. science.gov

Role in Investigating Dipeptidyl Peptidase II (DPP-II) and Dipeptidyl Peptidase VII (DPP-VII)

This compound is also a substrate for other dipeptidyl peptidases, including Dipeptidyl Peptidase II (DPP-II) and Dipeptidyl Peptidase VII (DPP-VII). pharmaffiliates.com DPP-II is a serine protease that, like DPP-IV, cleaves X-Pro dipeptides from the N-terminus of peptides but has a preference for acidic pH. researchgate.net Studies have used this compound to differentiate the activities of DPP-IV and DPP-II, for example, in human lymphocytes, where it was shown that at physiological pH, the hydrolysis of this substrate is exclusively due to DPP-IV. nih.govwikigenes.org This specificity allows researchers to selectively assay DPP-IV activity in the presence of DPP-II.

DPP-VII, also known as quiescent cell proline dipeptidase (QPP), is another prolyl dipeptidyl peptidase that can hydrolyze this compound. pharmaffiliates.com Research has focused on developing specific inhibitors to distinguish its activity from other DPPs.

Research on Other Prolyl Peptidases and this compound

The utility of this compound extends to the study of other prolyl peptidases, such as Fibroblast Activation Protein (FAP). FAP is a serine protease with both dipeptidyl peptidase and endopeptidase activity. researchgate.net While it shares the ability to cleave Gly-Pro sequences with DPP-IV, its substrate specificity has been shown to be distinct. researchgate.net Studies using libraries of peptide substrates have revealed that FAP has a strict requirement for Glycine at the P2 position when acting as an endopeptidase. researchgate.net This detailed understanding of substrate requirements, facilitated by the use of substrates like this compound, is crucial for designing specific FAP inhibitors for therapeutic applications. researchgate.net

EnzymeSubstrate Used in ResearchKey Research Finding
Prolyl Endopeptidase (PREP) Z-Glycylproline 4-nitroanilideUsed to monitor enzyme purity and measure activity. acs.org
Prolyl Endopeptidase (PREP) Z-Glycylproline 4-nitroanilideKinetic analyses revealed similar behavior between human and porcine PREP. researchgate.net
Prolyl Endopeptidase (PREP) This compound derivativesRevealed PREP can also cleave at alanine residues. researchgate.net
Dipeptidyl Peptidase II (DPP-II) This compoundUsed to differentiate DPP-IV and DPP-II activity based on pH. researchgate.netnih.gov
Dipeptidyl Peptidase VII (DPP-VII) This compoundServes as a substrate, aiding in the development of specific inhibitors. pharmaffiliates.com
Fibroblast Activation Protein (FAP) This compound derivativesDemonstrated FAP's strict requirement for Glycine at the P2 position. researchgate.net

Mechanistic Investigations of Enzyme Action Facilitated by Glycylproline 4 Nitroanilide

Elucidation of Enzyme-Substrate Binding Events

The binding of glycylproline (B3032158) 4-nitroanilide to the active site of an enzyme is the initial and crucial step in the catalytic process. This interaction is governed by the specific molecular architecture of the enzyme's active site, which includes a catalytic triad (B1167595) of amino acids (typically Serine, Histidine, and Aspartate in serine proteases) and a substrate-binding pocket. nih.govcmu.edudcu.ie

In the case of DPP-IV, the active site contains a characteristic Asp-His-Ser motif. nih.gov The binding of the glycylproline moiety of the substrate into the active site is a highly specific process. nih.gov The enzyme recognizes and anchors the substrate through a series of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. cmu.edubiotechacademy.dk For instance, the terminal amine of the glycyl portion of the substrate is thought to interact with specific acidic residues, like Glu205/Glu206, in the active site of DPP-IV. nih.gov This precise positioning of the substrate is essential for the subsequent catalytic steps.

The specificity of the enzyme for the glycylproline sequence minimizes cross-reactivity with other proteases, making glycylproline 4-nitroanilide a selective substrate for enzymes like DPP-IV. The study of enzyme-substrate binding often involves analyzing the kinetics of the reaction at different substrate concentrations to determine parameters like the Michaelis constant (Km), which reflects the affinity of the enzyme for the substrate. acs.org

Proton Transfer Dynamics in this compound Hydrolysis

Proton transfer is a fundamental aspect of the catalytic mechanism of many enzymes, including those that hydrolyze this compound. In serine proteases like DPP-IV, the catalytic histidine residue plays a pivotal role as a general acid-base catalyst. nih.govcmu.edudcu.ie

During the hydrolysis of this compound by DPP-IV, the histidine residue in the catalytic triad facilitates the transfer of a proton. nih.gov Initially, the histidine acts as a general base, abstracting a proton from the hydroxyl group of the catalytic serine. dcu.ieuantwerpen.be This enhances the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the substrate's peptide bond. cmu.edunih.gov

Later in the reaction, after the formation of a tetrahedral intermediate, the now-protonated histidine acts as a general acid, donating a proton to the nitrogen atom of the p-nitroaniline leaving group. cmu.eduuantwerpen.be This facilitates the cleavage of the peptide bond and the release of the first product. cmu.edu The dynamics of these proton transfers are critical for the efficiency of the catalytic cycle and have been investigated through pH-rate profiles and solvent isotope effect studies. nih.gov

Analysis of Acyl-Enzyme Intermediate Formation and Breakdown

A key feature of the mechanism for many proteases that cleave this compound is the formation of a covalent acyl-enzyme intermediate. cmu.edunih.gov This intermediate is formed after the initial nucleophilic attack by the catalytic serine and the release of the p-nitroaniline group. cmu.edulibretexts.org

The process can be summarized in the following steps:

Nucleophilic Attack: The activated serine residue attacks the carbonyl carbon of the glycylproline moiety of the substrate, forming a tetrahedral intermediate. cmu.eduuantwerpen.be This intermediate is stabilized by interactions within the enzyme's active site, specifically within a region known as the oxyanion hole. dcu.ienih.gov

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The p-nitroaniline group is released, and the remaining glycylprolyl group becomes covalently attached to the serine residue via an ester linkage, forming the acyl-enzyme intermediate. cmu.edulibretexts.org

Deacylation: A water molecule, activated by the catalytic histidine (acting as a general base), then attacks the carbonyl carbon of the acyl-enzyme intermediate. uantwerpen.belibretexts.org This forms a second tetrahedral intermediate.

Regeneration of the Enzyme: This second intermediate collapses, releasing the glycylproline dipeptide and regenerating the free enzyme with its active serine residue, ready for another catalytic cycle. cmu.edulibretexts.org

Solvent Kinetic Isotope Effects on this compound Cleavage

Solvent kinetic isotope effect (SKIE) studies, where the reaction is carried out in heavy water (D₂O) instead of H₂O, are a powerful tool for investigating the role of proton transfers in the rate-limiting steps of an enzymatic reaction. chem-station.comlibretexts.org

In the case of this compound cleavage by DPP-IV, SKIE studies have revealed significant effects. nih.gov A reported D₂O effect on kcat/Km (D₂Okcat/Km) of 2.9 and on kcat (D₂Okcat) of 1.7 suggests that proton transfers are kinetically significant in both the formation of the acyl-enzyme intermediate (acylation) and its subsequent hydrolysis (deacylation). nih.gov

A D₂Okcat/Km value greater than one (a "normal" kinetic isotope effect) indicates that proton transfer is involved in the steps leading up to and including the first irreversible step of the reaction, which in this case is the formation of the tetrahedral intermediate and release of the leaving group. nih.govufl.edu The D₂Okcat value reflects the isotope effect on all steps from the formation of the enzyme-substrate complex to the release of the final product. The observed value of 1.7 for D₂Okcat further supports the involvement of proton transfer in the rate-limiting deacylation step. nih.gov These findings are consistent with the proposed mechanism involving general acid-base catalysis by the histidine residue in the catalytic triad. nih.govcmu.edu

Kinetic Parameters for this compound Hydrolysis by DPP-IV

Parameter Value Significance
Km 231 ± 33 µM Reflects the affinity of DPP-IV for this compound. acs.org
Vmax 0.650 ± 0.037 µmol/min/mU The maximum rate of the reaction at saturating substrate concentrations. acs.org
D₂Okcat/Km 2.9 ± 0.2 Indicates that proton transfer is kinetically significant during the formation of the acyl-enzyme intermediate. nih.gov

| D₂Okcat | 1.7 ± 0.2 | Suggests that proton transfer contributes to the rate-limiting deacylation step. nih.gov |

Advanced Methodological Developments and Enhancements Utilizing Glycylproline 4 Nitroanilide

Development of High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) allows for the rapid, automated testing of thousands to millions of chemical compounds to identify "hits" that modulate a specific biological target. bmglabtech.com The properties of Glycylproline (B3032158) 4-nitroanilide make it well-suited for HTS campaigns targeting enzymes like Dipeptidyl Peptidase IV (DPP-IV). core.ac.ukevotec.com The primary goal of HTS is to quickly filter large compound libraries to find leads for further development. bmglabtech.com

Automation is a cornerstone of HTS, enabling the processing of a large number of samples with high precision and reproducibility. wikipedia.org Assays using Glycylproline 4-nitroanilide are readily automated. The process involves robotic systems for liquid handling, plate preparation, and reaction monitoring. bmglabtech.comwikipedia.org

Key automation components include:

Liquid Handling Devices: Automated pipetting systems dispense precise volumes of the enzyme, substrate solution (this compound), buffer, and test compounds into microtiter plates. wikipedia.org

Robotic Plate Handlers: Robotic arms transfer plates between stations for incubation, reading, and storage, allowing for unattended operation. wikipedia.org

Automated Plate Readers: The enzymatic cleavage of this compound releases p-nitroaniline, a yellow chromophore. nih.gov This change in color is detected spectrophotometrically by automated microplate readers, typically at a wavelength of 405 nm. core.ac.uknih.gov This direct colorimetric readout is simple, robust, and ideal for HTS. core.ac.uk

These integrated systems can test up to 100,000 compounds per day, significantly accelerating the initial stages of drug discovery. wikipedia.org

Miniaturization is a critical aspect of modern HTS, aimed at reducing costs and conserving valuable reagents and library compounds. evotec.com This involves scaling down the assay volume by using high-density microtiter plates. wikipedia.org

The progression of miniaturization in HTS is shown in the table below:

Plate FormatNumber of WellsTypical Reaction VolumeBenefit
Standard96100-200 µLBaseline format
Miniaturized38420-50 µLIncreased throughput, reduced cost
High-Density15362-10 µLSignificant cost and reagent savings
Ultra-High-Density3456 or 6144< 1 µLMaximizes screening capacity

*This table illustrates the evolution of microplate technology used in HTS. Assays with this compound have been successfully adapted to 384- and 1536-well formats, drastically reducing the amount of enzyme and substrate required per well. bmglabtech.com This reduction in volume not only lowers the cost per test but also allows for the screening of larger and more diverse compound libraries. evotec.com

Integration with Mass Spectrometry (MS) for Enhanced Detection

While traditional colorimetric assays are robust, they can be susceptible to interference. Integrating this compound-based assays with mass spectrometry (MS) offers a powerful alternative with superior specificity and analytical depth. rsc.orgacs.org

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific analytical technique that separates compounds in a mixture and then measures their mass-to-charge ratio. In the context of a this compound assay, LC-MS can be used to directly quantify the products of the enzymatic reaction. rsc.org

The process involves:

Enzymatic Reaction: The enzyme (e.g., DPP-IV) is incubated with this compound.

Reaction Quenching: The reaction is stopped at specific time points.

LC Separation: The reaction mixture is injected into a liquid chromatograph, which separates the substrate (this compound) from its cleavage products (Glycylproline and 4-nitroaniline). rsc.orgrsc.org

MS Detection: The separated molecules are ionized and detected by a mass spectrometer, which measures the amount of each specific product formed. rsc.org

Studies have successfully developed and validated LC-MS methods to measure the formation of Glycylproline, providing a direct assessment of enzyme activity. rsc.org

MS-based detection offers several key advantages over conventional spectrophotometric methods for assays utilizing this compound. rsc.orgacs.org

FeatureTraditional Colorimetric MethodLC-MS Based Method
Detection PrincipleMeasures absorbance of the chromophore (p-nitroaniline) at ~405 nm. nih.govMeasures the mass-to-charge ratio of specific molecules (e.g., Glycylproline). rsc.org
SpecificityLower. Susceptible to interference from colored or light-absorbing compounds in the sample library, which can lead to false positives or negatives. rsc.orgHigher. Directly detects a specific product based on its unique mass, avoiding spectral interference. rsc.orgacs.org
Product DetectedIndirect product (p-nitroaniline). core.ac.ukDirect peptide product (Glycylproline) and/or the chromophore. rsc.org
Information ProvidedProvides a single measure of overall reaction rate.Provides structural confirmation of products and can detect multiple molecular species simultaneously. acs.org
ThroughputVery high, suitable for primary HTS. bmglabtech.comLower than colorimetric methods, often used for hit confirmation or mechanistic studies.

The enhanced specificity of MS-based assays is particularly valuable for validating hits identified in primary HTS campaigns and for studying enzyme kinetics in complex biological matrices where interfering substances are common. rsc.org

Considerations for Aqueous Solubility and Organic Solvent Effects in Assay Design

The physicochemical properties of this compound and the composition of the assay buffer are critical factors that influence enzyme activity and assay performance. rsc.orgnih.gov

This compound and similar p-nitroanilide substrates exhibit limited solubility in purely aqueous solutions. core.ac.ukrsc.org To overcome this, stock solutions are typically prepared in an organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), before being diluted into the aqueous assay buffer. rsc.orgnih.gov While necessary, the presence of organic solvents can significantly affect enzyme structure and function. nih.govresearchgate.netlibretexts.org

Research has shown varied effects of different organic solvents on enzyme activity:

Dimethyl Sulfoxide (DMSO): Widely used for its ability to solubilize compounds. However, DMSO concentration must be carefully controlled. For instance, some studies report that DMSO concentrations as low as 1% can reduce DPP-IV activity by 50%, while others show that enzyme activity can decrease significantly at DMSO concentrations above 10% (v/v). rsc.orgnih.gov

Methanol (B129727) and Ethanol (B145695): The presence of alcohols like methanol and ethanol in the assay buffer has been shown to decrease enzymatic activity, with the inhibitory effect becoming more pronounced at higher concentrations (e.g., 20% v/v). nih.govresearchgate.net This inhibition may be due to alterations in solvent polarity affecting enzyme conformation or substrate binding. nih.gov

The table below summarizes findings on the effect of organic co-solvents on the kinetic parameters of papain, a protease, using a similar p-nitroanilide substrate, illustrating the general principles of solvent effects on enzyme assays. nih.gov

Co-solvent (10% v/v)Effect on KmEffect on VmaxImpact on Catalytic Efficiency (Vmax/Km)
MethanolIncreasedIncreasedVariable
EthanolIncreasedIncreasedVariable
AcetonitrileIncreasedLittle ChangeDecreased

Data adapted from a study on papain hydrolysis, demonstrating how organic solvents can alter enzyme kinetics. nih.gov An increased Km suggests weaker substrate binding, while changes in Vmax reflect alterations in the maximum catalytic rate.

Therefore, when designing an assay with this compound, it is crucial to optimize the type and final concentration of the organic co-solvent to ensure adequate substrate solubility while minimizing any inhibitory or denaturing effects on the target enzyme. nih.govlibretexts.org

Innovations in Colorimetric and Spectrophotometric Signal Generationcore.ac.ukgoogle.com

The foundational method for determining the activity of enzymes like dipeptidyl peptidase IV (DPP-IV) involves the use of this compound as a chromogenic substrate. acs.orgsigmaaldrich.com The enzymatic cleavage of this substrate liberates p-nitroaniline, a yellow-colored product, which can be quantified spectrophotometrically by measuring the change in absorbance, typically at 405 nm. core.ac.ukacs.org This conventional assay provides a reliable, quantitative measure of enzyme activity and has been a mainstay in research. acs.org One unit of enzyme activity is defined as the amount that produces 1.0 µmole of p-nitroaniline per minute under specific conditions of pH and temperature. sigmaaldrich.com However, the demand for increased sensitivity, lower detection limits, and suitability for high-throughput screening and point-of-care diagnostics has driven significant innovation in signal generation methodologies.

Recent advancements have focused on enhancing the signal or developing entirely new detection paradigms. A prominent innovation involves the integration of gold nanoparticles (AuNPs) into the assay design, creating a novel colorimetric detection system. core.ac.ukshu.ac.uk In this approach, AuNPs are functionalized with a peptide substrate that mimics the natural target of the enzyme, such as a peptide containing the Glycyl-Prolyl sequence. shu.ac.uk In their dispersed state, the functionalized AuNPs exhibit a characteristic red color. core.ac.uk When the target enzyme, DPP-IV, is introduced, it cleaves the peptide substrate on the nanoparticle surface. shu.ac.uk This cleavage removes the steric barriers between the nanoparticles, leading to their aggregation. shu.ac.uk The aggregation of AuNPs causes a distinct shift in their surface plasmon resonance, resulting in a visible color change from red to blue, which can be detected visually or quantified using a simple spectrophotometer. core.ac.ukshu.ac.uk

This nanoparticle-based assay offers several advantages over the traditional method, including real-time detection and a broad dynamic range for measuring DPP-IV activity (e.g., 0-40 U/L). core.ac.uk The method has demonstrated high selectivity and stability, with negligible interference from other serum proteins like lysozyme, thrombin, and trypsin. shu.ac.uk Furthermore, its applicability for quantitative analysis in biological samples has been validated. core.ac.ukshu.ac.uk

Below is a comparison of the performance of the gold nanoparticle-based assay with the conventional this compound method.

FeatureAuNP-Based Colorimetric AssayConventional Spectrophotometric Assay
Principle Enzyme-induced aggregation of peptide-functionalized gold nanoparticles. core.ac.ukshu.ac.ukEnzymatic cleavage of this compound to release p-nitroaniline. acs.orgsigmaaldrich.com
Detection Color change (red to blue), measured by UV-vis absorption spectra shift. core.ac.ukshu.ac.ukAbsorbance measurement of p-nitroaniline at 405 nm. core.ac.ukacs.org
Linear Range Up to 30 U/L (VP-EN-DC substrate) or 12 U/L (GPDC substrate). shu.ac.ukDependent on standard curve concentrations. sigmaaldrich.com
Detection Limit 1.2 U/L (GPDC substrate) or 1.5 U/L (VP-EN-DC substrate). shu.ac.ukNot explicitly stated, dependent on instrumentation.
Advantages Visual detection possible, suitable for on-site analysis, high selectivity. core.ac.ukshu.ac.ukWell-established, standard "gold standard" method. core.ac.uk

The reliability of the AuNP-based method in complex biological matrices has been confirmed through recovery studies in spiked human serum samples. These studies show excellent recovery rates, indicating the assay's potential as a robust diagnostic tool. core.ac.ukshu.ac.uk

Spiked DPP-IV Activity (U/L)Measured DPP-IV Activity (U/L)Recovery (%)
54.1883.6
1010.12101.2
1517.23114.9
2019.8699.3
2523.4593.8
Data derived from studies on peptide-functionalized gold nanoparticles for DPP-IV detection. shu.ac.uk

Other innovations have explored alternative substrates and detection technologies to overcome the limitations of standard absorbance-based measurements. For instance, a different chromogenic substrate, glycylproline p-phenylazoanilide, was developed, which releases p-phenylazoaniline upon enzymatic cleavage. nih.gov This product is measured at a different wavelength (493 nm) and was reported to form the basis of a simple and sensitive assay. nih.gov Furthermore, to achieve even higher sensitivity, researchers have developed time-resolved fluorescence probes and ratiometric two-photon near-infrared probes as alternatives to colorimetric methods. researchgate.netacs.org These advanced techniques offer benefits such as high spatiotemporal resolution, making them suitable for mapping enzyme activity in living cells and tissues. acs.org The development of microtiter plate-based assays has also been a key methodological enhancement, enabling more rapid, high-throughput analysis compared to single-cuvette spectrophotometry, which is crucial for applications like drug discovery and screening. acs.orgdcu.ie

Applications of Glycylproline 4 Nitroanilide in Enzyme Inhibitor Research

Screening Methodologies for Peptidase Inhibitors

The use of Glycylproline (B3032158) 4-nitroanilide is a cornerstone of screening methodologies aimed at discovering new peptidase inhibitors. The principle of the assay is straightforward: the rate of color development is directly proportional to enzyme activity. When a potential inhibitor is introduced, a reduction in the rate of p-nitroaniline release indicates inhibitory activity. This method is adaptable for high-throughput screening (HTS) platforms, allowing for the rapid testing of large compound libraries. vulcanchem.com

Dipeptidyl peptidase-IV (DPP-IV) is a well-studied serine protease and a significant therapeutic target, particularly for type 2 diabetes. frontiersin.org Glycylproline 4-nitroanilide is a classic substrate for assaying DPP-IV activity. researchgate.net In screening assays, DPP-IV is incubated with the substrate in the presence of test compounds. rsc.org A compound that inhibits the enzyme will slow down the hydrolysis of this compound, resulting in a lower absorbance reading compared to a control without the inhibitor. rsc.org

This method has been used to identify various DPP-IV inhibitors. For example, studies have confirmed the inhibitory effects of compounds like diprotin A and sitagliptin (B1680988) by measuring the reduced cleavage of this compound. researchgate.netacs.org The assay's reliability and simplicity have made it a standard for discovering new DPP-IV inhibitors from both synthetic libraries and natural sources, such as aqueous extracts from marine invertebrates. scirp.org While effective, a limitation of this chromogenic method is potential interference from colored compounds or compounds that absorb light in the same region as p-nitroaniline. rsc.org

Prolyl oligopeptidase (PREP), another member of the serine protease family, is also capable of cleaving this compound. frontiersin.orgpharmaffiliates.com PREP is an endopeptidase that cleaves small peptides at the C-terminal side of proline residues and is a target for neurological and other disorders. nih.govfrontiersin.org Although this compound is not as specific to PREP as it is to DPP-IV, it can be used in initial screening campaigns for PREP inhibitors, often in conjunction with more specific substrates or by using purified enzyme preparations to avoid cross-reactivity with other peptidases like DPP-IV. frontiersin.orgpharmaffiliates.com The fundamental screening principle remains the same: measuring the reduction in liberated p-nitroaniline to identify potential inhibitory compounds. pharmaffiliates.com

Kinetic Characterization of Inhibitor Potency

Beyond simple screening, this compound is crucial for the detailed kinetic characterization of enzyme inhibitors. These studies provide quantitative measures of an inhibitor's potency and offer insights into its mechanism of action. nih.gov

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. To determine the IC50 value using this compound, the enzyme's activity is measured across a range of inhibitor concentrations while the substrate concentration is held constant. nih.gov The resulting data are plotted as enzyme activity versus inhibitor concentration, and the IC50 is calculated from the dose-response curve. rsc.org For example, the IC50 of the inhibitor diprotin-A against DPP-IV was determined to be 2.1 µM using this method. Similarly, this approach has been used to evaluate inhibitors from natural extracts, such as an extract from Bunodosoma granulifera which showed inhibitory activity against DPP-IV. scirp.org

IC50 Values of Selected Peptidase Inhibitors Determined Using this compound
InhibitorTarget EnzymeReported IC50 (µM)Source
Diprotin ADPP-IV2.1
Valine Pyrrolidide (ValPyr)DPP-IV~10.0 (Concentration used for Ki determination) nih.gov
SitagliptinDPP-IV~0.1 (for ~50% inhibition) researchgate.net

Understanding the type of inhibition is critical for drug development. Kinetic studies using varying concentrations of both the inhibitor and this compound can elucidate the mechanism of inhibition. du.ac.inucl.ac.uk

Non-competitive Inhibition : A non-competitive inhibitor binds to an allosteric (non-active) site on the enzyme, which can occur whether the substrate is bound or not. du.ac.innumberanalytics.com This binding reduces the enzyme's efficiency. This inhibition type is characterized by a decrease in Vmax with no change in Km. researchgate.net

Uncompetitive Inhibition : An uncompetitive inhibitor binds only to the enzyme-substrate complex. du.ac.innumberanalytics.com This type of inhibition is more effective at high substrate concentrations and results in a decrease in both Vmax and Km. ucl.ac.uknumberanalytics.com

By analyzing plots of enzyme kinetics, such as Lineweaver-Burk plots, researchers can distinguish between these inhibition types and better understand how a potential drug interacts with its target enzyme. researchgate.net

Structure-Activity Relationship (SAR) Studies Enabled by this compound Assays

The chromogenic substrate this compound is a cornerstone in the development of enzyme inhibitors, particularly for dipeptidyl peptidase-IV (DPP-IV). Assays utilizing this substrate provide a direct and quantifiable measure of enzyme activity by monitoring the release of p-nitroaniline. This method is fundamental to conducting structure-activity relationship (SAR) studies, which systematically investigate how the chemical structure of a compound influences its biological activity. By synthesizing analogues of a lead inhibitor compound and evaluating their potency using the this compound assay, researchers can decipher the precise molecular interactions required for effective enzyme inhibition. mdpi.comnih.gov

The core principle of these SAR studies is to measure the half-maximal inhibitory concentration (IC₅₀) of various synthesized compounds. The IC₅₀ value, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, is determined by observing the rate of this compound hydrolysis in the presence of the inhibitor. oatext.com A lower IC₅₀ value signifies a more potent inhibitor. This process allows for the identification of key pharmacophores—the essential structural features responsible for a compound's biological activity—and guides the rational design of more effective drugs. mdpi.com

Detailed research findings have illuminated the SAR for various classes of DPP-IV inhibitors. For instance, studies on substrate-based inhibitors often focus on proline mimetics that occupy the S₁ pocket of the enzyme's active site. mdpi.com Modifications to other parts of the inhibitor molecule, designed to interact with the S₂ pocket, can then be systematically explored. oatext.com

An example of such an SAR study involved modifying the piperazine (B1678402) ring of a potent lead compound (a 2-benzylpiperazine (B1268327) derivative with a reported IC₅₀ of 19 nM). oatext.com Researchers synthesized new compounds by replacing the piperazine ring with other heterocyclic systems like piperidine (B6355638) and pyrrolidine (B122466) to study the effect on DPP-IV inhibition. The resulting IC₅₀ values, determined through enzymatic assays, revealed crucial information about the optimal structural requirements for binding to the S₂ pocket of the enzyme. oatext.com

The findings from such research are often compiled into data tables to clearly illustrate the relationship between structural changes and inhibitory potency.

Table 1: SAR Findings for Novel DPP-IV Inhibitors This interactive table showcases data from a study where the heterocyclic core of a lead compound was modified to investigate the impact on DPP-IV inhibition. oatext.com

CompoundStructural ModificationIC₅₀ (µM)
Lead Compound2-benzylpiperazine ring0.019
Compound 4Amide group outside the ring system, substituent at position 44 ± 0.08
Sitagliptinβ-homophenylalanine triazolopiperazine derivative0.018
VildagliptinCyanopyrrolidine derivative-
SaxagliptinCyanopyrrolidine derivative-
AlogliptinXanthine-based compound-
LinagliptinXanthine-based compound-
Literature-reported IC₅₀ value for the lead compound. oatext.com

The data demonstrates that even seemingly minor changes to the inhibitor's structure, such as altering the position of a substituent or the nature of the heterocyclic ring, can lead to significant changes in inhibitory activity. oatext.com The this compound assay, or analogous fluorometric assays, are the enabling tools that generate this critical quantitative data, thereby paving the way for the development of highly potent and selective enzyme inhibitors like Sitagliptin, Vildagliptin, and Saxagliptin. oatext.comwikipedia.org

Glycylproline 4 Nitroanilide in Enzyme Purification and Characterization Studies

Monitoring Enzyme Activity During Purification Protocols

The purification of an enzyme from a complex biological mixture, such as a cell lysate or serum, involves multiple steps like precipitation, dialysis, and various forms of chromatography. Throughout this process, it is essential to track the location and concentration of the target enzyme. GP-pNA provides a simple, rapid, and sensitive method for this purpose, particularly for enzymes like DPP-IV. acs.org

During a typical purification protocol, fractions are collected from each separation step (e.g., from an ion-exchange or size-exclusion chromatography column). To identify which fractions contain the active enzyme, an aliquot of each is mixed with a buffered solution of GP-pNA. Fractions containing the enzyme will catalyze the hydrolysis of GP-pNA, releasing p-nitroaniline. The intensity of the resulting yellow color, measured by the absorbance of light at approximately 405 nm, is directly proportional to the enzymatic activity in that fraction. oup.com

By plotting the enzyme activity against the fraction number, researchers can generate an elution profile that clearly shows the peak(s) of enzyme activity. This allows them to pool the correct fractions for subsequent purification steps, maximizing the yield of the purified enzyme. The simplicity of this chromogenic assay allows for the screening of a large number of fractions in a short amount of time, often using a 96-well plate format for high-throughput analysis. nih.govutah.edu The direct relationship between color development and enzyme activity makes GP-pNA a robust tool for monitoring the success of each stage in a purification scheme. nih.gov

Below is a table outlining representative conditions for an enzyme assay using GP-pNA to monitor DPP-IV activity.

ComponentConcentration/ValuePurposeSource(s)
Buffer 100 mM Tris-HClMaintains optimal pH for enzyme activity. acs.org
pH 8.0Optimal pH for DPP-IV activity with this substrate. acs.org
GP-pNA Substrate 0.5 mM - 1.0 mMThe chromogenic substrate that is cleaved by the enzyme. acs.orgutah.edu
Enzyme Sample VariesThe fraction or sample being tested for activity. acs.org
Temperature 37 °CStandard temperature to ensure consistent reaction rates. acs.org
Detection Wavelength 405 nmThe wavelength at which the product, p-nitroaniline, maximally absorbs light. sigmaaldrich.comoup.com
Monitoring Kinetic (continuous)The change in absorbance is measured over time to determine the reaction rate. nih.gov

Active Site Titration Methodologies

Active site titration is a kinetic method used to determine the exact concentration of catalytically active enzyme molecules in a solution. The technique relies on a substrate that, upon reacting with the enzyme, exhibits "burst kinetics." This is characterized by a rapid, initial "burst" of product formation that is stoichiometric with the number of active enzyme sites, followed by a much slower, steady-state rate of product release as the enzyme is regenerated. By extrapolating the steady-state line back to time zero, the intercept on the y-axis reveals the magnitude of the burst, which corresponds to the concentration of functional enzyme.

This observation of a pre-steady-state burst of p-nitroaniline during GP-pNA cleavage suggests its potential use in active site titration of DPP-IV. However, detailed kinetic studies have revealed a complexity in this specific enzyme-substrate interaction. Research has shown that the amplitude of the p-nitroaniline burst during DPP-IV catalysis can significantly exceed the molar concentration of the enzyme, in some cases by as much as 15-fold. This indicates that the reaction does not follow a simple 1:1 stoichiometry between the active site and the product released in the burst phase, but rather a more complex "branching deacylation step."

Therefore, while the pre-steady-state kinetic analysis of GP-pNA hydrolysis is a powerful tool for studying the catalytic mechanism and active site function of DPP-IV, the substrate cannot be used as a simple, direct titrant to quantify the molar concentration of active DPP-IV due to the lack of a straightforward stoichiometric relationship.

Table of Kinetic Parameters for GP-pNA Hydrolysis by Porcine DPPIV

ParameterValueExperimental ConditionsSource
K_m 231 ± 33 µMpH 8.0 (0.1 M Tris-HCl), 37 °C utah.edu
V_max_ 0.650 ± 0.037 µmol/min/mUpH 8.0 (0.1 M Tris-HCl), 37 °C utah.edu
Baseline Activity 14.02 ± 0.90 nmol/min/µgpH 8.0 (0.1 M Tris-HCl), 37 °C utah.edu

Theoretical and Computational Approaches Applied to Glycylproline 4 Nitroanilide Kinetics

Mathematical Modeling of Enzyme Kinetics (Deterministic and Stochastic)

The hydrolysis of Glycylproline (B3032158) 4-nitroanilide by an enzyme is a dynamic process that can be described using mathematical models. These models fall into two main categories: deterministic and stochastic, each offering a different perspective on the reaction's behavior. arxiv.org

Deterministic Models: Deterministic approaches, rooted in the law of mass action, describe the rate of reaction as being proportional to the product of reactant concentrations. arxiv.org They model the system using a set of ordinary differential equations (ODEs) that predict a single, inevitable outcome from a given starting point. caltech.edu The cornerstone of deterministic enzyme kinetics is the Michaelis-Menten equation, which is derived under a quasi-steady-state assumption (QSSA). arxiv.orgarxiv.org This model relates the initial velocity of the reaction (v) to the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (KM), which reflects the enzyme's affinity for the substrate. arxiv.org For the cleavage of Glycylproline 4-nitroanilide, these equations allow researchers to extract key kinetic parameters from experimental data. biorxiv.org

The basic enzymatic reaction is represented as: E + S ⇌ ES → E + P where E is the enzyme, S is the substrate (this compound), ES is the enzyme-substrate complex, and P is the product.

The corresponding ODEs based on the law of mass action are:

d[S]/dt = -k₁[E][S] + k₋₁[C]

d[E]/dt = -k₁[E][S] + (k₋₁ + k₂)[C]

d[C]/dt = k₁[E][S] - (k₋₁ + k₂)[C]

d[P]/dt = k₂[C] caltech.edu

Stochastic Models: While deterministic models are effective for large populations of molecules, they may not accurately represent the system's true state at low molecular counts, a common scenario within individual cells. arxiv.orgcaltech.edu Stochastic models address this by incorporating the inherent randomness of molecular collisions and reactions. Instead of predicting a single outcome, they describe the probability of the system being in a particular state at a given time. biorxiv.org

The primary framework for this is the Chemical Master Equation (CME), a probabilistic description of reaction kinetics that is valid in well-mixed environments. biorxiv.org The CME is a set of differential equations that governs the time evolution of the probability of having a certain number of molecules of each species. caltech.edu Due to the complexity of solving the CME directly, simulation methods like the Gillespie algorithm are often employed. arxiv.orgarxiv.org This algorithm simulates the exact trajectory of a stochastic chemical system, determining the time to the next reaction and which reaction occurs based on calculated propensities. arxiv.org Stochastic models can reveal phenomena hidden by deterministic averaging, such as transient bimodality in product distribution. biorxiv.org

Table 1: Comparison of Deterministic and Stochastic Models for Enzyme Kinetics

Feature Deterministic Models Stochastic Models
Core Principle Law of Mass Action arxiv.org Chemical Master Equation (CME) arxiv.orgbiorxiv.org
Mathematical Form Ordinary Differential Equations (ODEs) caltech.edunih.gov Probabilistic differential equations; simulated via algorithms (e.g., Gillespie) arxiv.orgarxiv.org
System Scale Best for large numbers of molecules (macroscopic view) arxiv.org Essential for low copy numbers of molecules (single-cell, single-enzyme levels) arxiv.orgbiorxiv.org
Nature of Output Predicts a single, average trajectory for concentrations caltech.edubiorxiv.org Provides a probability distribution of possible states and captures fluctuations biorxiv.org
Key Assumption Assumes continuous concentrations and ignores random fluctuations arxiv.org Accounts for the discrete nature of molecules and inherent randomness of reactions biorxiv.org

| Typical Application | Analysis of bulk experimental data using Michaelis-Menten kinetics arxiv.orgbiorxiv.org | Simulating intracellular environments and single-molecule experiments arxiv.org |

Molecular Dynamics Simulations of Enzyme-Glycylproline 4-nitroanilide Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. researchgate.net By applying classical mechanics, MD simulations can model the binding of this compound to an enzyme's active site, revealing detailed information about the interaction dynamics, conformational changes, and the stability of the enzyme-substrate complex. nih.govfrontiersin.org

The process typically involves several steps:

System Setup: A high-resolution structure of the target enzyme (e.g., dipeptidyl peptidase-IV) is placed in a simulated environment, often a box of explicit water molecules and ions, to mimic physiological conditions. The this compound molecule is then docked into the enzyme's active site. mdpi.com

Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated to a target temperature (e.g., 310 K) and pressure, allowing the system to relax into a stable state. mdpi.com

Production Simulation: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated and saved. researchgate.net

Analysis of the MD trajectory for an enzyme-Glycylproline 4-nitroanilide complex provides critical insights. For instance, in the case of DPP-IV, experimental data suggests that the catalytic triad (B1167595) (Asp-His-Ser) is crucial for cleavage. nih.gov MD simulations can visualize how the serine residue acts as a nucleophile, attacking the carbonyl carbon of the proline in the substrate. nih.gov The simulations can also identify key hydrogen bonds and hydrophobic interactions that stabilize the substrate in the active site. For example, studies on DPP-IV inhibitors have highlighted the importance of interactions with residues like Glu205 and Glu206 in the active site. nih.gov By observing these interactions dynamically, researchers can understand how the enzyme's structure facilitates the cleavage of the Gly-Pro bond. nih.govnih.gov

Table 2: Key Enzyme Residues and Their Postulated Roles in this compound Cleavage (based on DPP-IV studies)

Residue/Motif Proposed Role in Interaction/Catalysis Supporting Evidence/Mechanism
Serine (in catalytic triad) Acts as the primary nucleophile for covalent catalysis. Performs an addition to the P1 carbonyl carbon of the substrate to form a tetrahedral intermediate. nih.gov
His-Asp Pair Enhances the nucleophilicity of the catalytic serine. An ionization with a pK of 7.2 ± 0.1 is suggestive of this role; facilitates the formation of the acyl-enzyme intermediate. nih.gov

| Glu205/Glu206 | Stabilizes the substrate/inhibitor in the active site. | Thought to form hydrogen bonds with the N-terminal amine of the substrate/inhibitor. nih.gov |

Computational Predictions of Substrate Cleavage and Enzyme Affinity

Beyond visualizing interactions, computational biology offers methods to predict whether a substrate like this compound will be cleaved by a particular enzyme and with what efficiency. These predictive tools are invaluable for understanding enzyme specificity and for engineering novel substrates or inhibitors. nih.govresearchgate.net

One powerful approach involves developing predictive models based on large-scale experimental data. For example, a method called hiMAPS (high-throughput mapping of protease cleavage sites) has been used to quantify the cleavage of thousands of peptide substrates by human DPP-IV. biorxiv.org This data is then used to build a statistical model that can predict substrate turnover. biorxiv.org Such models have revealed that while proline is highly favored at the P1 position (the residue just before the cleavage site), other residues like alanine (B10760859), serine, and threonine are also well-tolerated. biorxiv.org Crucially, these models can capture cooperativity between substrate positions, where the amino acid at one position influences the preferred amino acid at another, providing a more nuanced prediction of cleavage efficiency. biorxiv.org The predictive power of such a model for DPP-IV substrates was found to be significant, with a correlation coefficient (R) of -0.7 when predicting peptide half-lives. biorxiv.org

Other computational techniques include:

Molecular Docking: This method predicts the preferred orientation of this compound when bound to an enzyme to form a stable complex. Scoring functions estimate the binding affinity, with lower energy scores often indicating higher affinity. frontiersin.org

Binding Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to snapshots from MD simulations to provide a more refined estimate of the binding free energy between the enzyme and substrate. researchgate.net

Structural Observables: By running simulations of enzyme-substrate complexes, researchers can calculate metrics like the relative accessible surface area and interaction energy for each part of the substrate. nih.gov These observables can help characterize the structural determinants of substrate recognition and cleavage. nih.gov

Table 3: Computational Model Predictions for DPP-IV Substrate Cleavage

Parameter Finding Implication for this compound
Model Predictive Power (R-value) -0.70 (for predicting peptide half-life) biorxiv.org The computational model demonstrates strong predictive capability for substrate turnover.
Favorable P1 Residues Proline, Alanine, Threonine, Serine biorxiv.org Confirms why Glycyl-Pro line 4-nitroanilide is an excellent substrate, as Proline is highly favored at the P1 position.

| Subsite Cooperativity | The model's predictive power increased when interactions between P2, P1, and P1' positions were included. biorxiv.org | The efficiency of cleavage is not just due to the P1 Proline but is also influenced by the P2 Glycine and the nature of the leaving group (p-nitroanilide). |

Future Research Trajectories for Glycylproline 4 Nitroanilide Applications

Exploration of Glycylproline (B3032158) 4-nitroanilide in Novel Peptidase Discoveries

The chromogenic substrate Glycylproline 4-nitroanilide remains a cornerstone in the quest for novel peptidases, particularly those with a specificity for cleaving peptide bonds C-terminal to a proline residue. Its application facilitates high-throughput screening of diverse biological sources, from microbial cultures to complex animal venoms, for new enzymatic activities. scirp.org The simplicity of the colorimetric assay, where the cleavage of this compound releases the yellow-colored p-nitroanilide, allows for rapid and efficient identification of post-proline cleaving enzymes. caymanchem.com

A significant avenue of discovery lies within microbial diversity. Microorganisms are a rich reservoir of proteases with unique characteristics, and screening microbial extracts with this compound can uncover novel prolyl peptidases. nih.gov These enzymes may possess valuable properties for biotechnology, such as stability in extreme pH or temperature conditions. For instance, studies on bacteria from various environments have utilized this substrate to identify and characterize dipeptidyl peptidase activities. tandfonline.com Similarly, research into the enzymatic composition of fungi, like Aspergillus oryzae, has employed this compound and its analogs to characterize secreted prolyl dipeptidyl peptidases. nih.gov

Another fertile ground for discovery is the complex proteomes of animal venoms and marine invertebrates. scirp.orgmdpi.com These organisms produce a vast array of enzymes and toxins, some of which are peptidases with highly specific functions. This compound has been used in screening aqueous extracts from marine invertebrates to identify inhibitory activities against enzymes like dipeptidylpeptidase-IV (DPP-IV). scirp.orgresearchgate.net Such research can lead to the discovery of not only new enzymes but also potent and selective enzyme inhibitors.

Development of Advanced this compound Derivatives for Enhanced Research Tools

While classic this compound is effective, there is a continuous drive to develop advanced derivatives to improve assay sensitivity, specificity, and applicability. Future research is focused on creating substrates with enhanced photophysical properties and functionalities for diverse experimental setups.

A major direction is the development of fluorogenic substrates . rsc.orgbeilstein-journals.org These derivatives replace the p-nitroanilide group with a fluorophore, which is initially quenched. Enzymatic cleavage releases the fluorophore, leading to a significant increase in fluorescence. rsc.orgresearchgate.net This "OFF-ON" switch mechanism offers much higher sensitivity than colorimetric assays, enabling the detection of lower enzyme concentrations and use in high-throughput screening. beilstein-journals.orgresearchgate.net Examples include derivatives using rhodamine or coumarin-based fluorophores, which have been successfully used to assay for dipeptidyl peptidase activity. rsc.orgresearchgate.netacs.org

Another innovative approach is the design of Förster Resonance Energy Transfer (FRET) substrates. These probes consist of a donor-acceptor fluorophore pair separated by the peptidase cleavage site. rsc.org In the intact substrate, the donor's energy is transferred to the acceptor. Upon cleavage, this transfer is disrupted, resulting in a change in the fluorescence emission ratio, which allows for ratiometric and real-time monitoring of enzyme activity. rsc.org

Furthermore, the synthesis of derivatives with specific tags, such as biotin, allows for new applications like enzyme immobilization for affinity purification or activity-based protein profiling (ABPP). nih.gov The development of these advanced tools will provide researchers with more powerful methods to study peptidase function in complex biological systems.

Table 1: Comparison of this compound and its Advanced Derivatives

Substrate TypeReporter GroupDetection MethodKey Advantage
Chromogenic (Classic) p-nitroanilideColorimetry (Absorbance)Simplicity, cost-effective
Fluorogenic (OFF-ON) Single Fluorophore (e.g., Rhodamine, Coumarin)Fluorescence IntensityHigh sensitivity
FRET-based Donor-Acceptor Fluorophore PairRatiometric FluorescenceReal-time monitoring, reduced artifacts

Expanding the Scope of this compound in Systems Biology Investigations

Systems biology seeks to understand the intricate network of interactions within a biological system. This compound and its derivatives are poised to play a greater role in this field by enabling the functional assessment of prolyl peptidases within the broader context of the entire proteome, or "degradome". nih.gov The activity of these enzymes is crucial in regulating the function of many bioactive peptides and hormones. nih.govmostwiedzy.pltandfonline.com

By measuring the activity of enzymes that cleave this compound, researchers can gain insights into the status of specific signaling pathways. nih.gov For example, dipeptidyl peptidase IV (DPP-IV), a key enzyme that cleaves this substrate, is involved in glucose homeostasis, immune regulation, and inflammation. researchgate.netsigmaaldrich.comresearchgate.net Assays using this compound can thus serve as functional readouts for the activity of these pathways under various physiological or pathological conditions.

Integrating these activity measurements with other systems-level data can help construct comprehensive models of protease networks. Changes in this compound cleavage activity in response to stimuli can be correlated with alterations in gene expression or protein abundance, revealing regulatory hubs and feedback loops within the cellular machinery. This approach moves beyond studying individual enzymes in isolation to understanding their dynamic role within the complex cellular environment.

Integration of this compound Assays with Multi-Omics Data for Deeper Biological Insights

The ultimate future of this compound applications lies in its integration with multi-omics datasets, a strategy that combines different "omics" layers—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of a biological system. frontiersin.orgfrontlinegenomics.com This integrative approach allows researchers to connect enzyme activity directly with changes at the gene, protein, and metabolite levels. elifesciences.orgnih.govtum.de

Proteomics: Combining this compound assays with mass spectrometry-based proteomics can validate whether observed changes in the abundance of a peptidase protein correlate with its actual enzymatic function. mdpi.comfrontiersin.org For instance, a proteomics study might identify an upregulation of DPP-IV protein in a disease state, and the enzyme assay can confirm if this leads to a corresponding increase in proteolytic activity. nih.gov This is crucial because enzyme activity can be regulated by post-translational modifications or endogenous inhibitors, not just by protein abundance. mdpi.com

Transcriptomics: Correlating this compound cleavage activity with transcriptomics (RNA-seq) data can reveal how the regulation of peptidase gene expression translates into functional outcomes. mdpi.com If the mRNA level for a prolyl peptidase increases, the enzyme assay can determine the functional consequence of this change.

Metabolomics/Peptidomics: The action of prolyl peptidases generates or degrades bioactive peptides, directly impacting the peptidome and metabolome. nih.gov Integrating this compound assay data with peptidomic and metabolomic profiles can uncover the specific substrates an enzyme acts upon in vivo and the downstream metabolic pathways it influences. nih.govnih.gov

By merging functional enzyme activity data from this compound assays with multi-omics information, researchers can build more accurate and predictive models of cellular processes, ultimately leading to a deeper understanding of the roles of prolyl peptidases in health and disease. frontiersin.org

Table 2: Integrating this compound Assays with Omics Technologies

Omics TechnologyInformation ProvidedSynergy with this compound Assay
Proteomics Identifies and quantifies proteinsConfirms that changes in peptidase protein levels result in functional activity changes. frontiersin.org
Transcriptomics Measures gene expression levels (mRNA)Links changes in peptidase gene transcription to functional enzyme activity. mdpi.com
Metabolomics/Peptidomics Identifies and quantifies metabolites and peptidesElucidates the downstream physiological consequences and substrates of peptidase activity. nih.gov

Q & A

Basic: What are the standard experimental conditions for assaying enzyme activity using glycylproline 4-nitroanilide as a substrate?

This compound is commonly used as a chromogenic substrate for enzymes like dipeptidyl peptidase IV (DPP IV). A standard assay involves:

  • Buffer selection : Tris-HCl (pH 7.0–8.0) or phosphate buffers are optimal for maintaining enzyme stability and activity .
  • Substrate concentration : A saturating concentration (e.g., 0.1–2 mM) ensures Vmax measurements, validated via Michaelis-Menten kinetics .
  • Detection method : Monitor absorbance at 405 nm (ε ~ 10,500 M⁻¹cm⁻¹) to quantify 4-nitroaniline release .
  • Temperature control : Maintain at 25–37°C, depending on enzyme source and stability .

Advanced: How can researchers resolve contradictory kinetic data (e.g., conflicting Vmax or Km values) when using this compound across studies?

Contradictions often arise from:

  • Enzyme isoforms : DPP IV isoforms from different tissues/species may exhibit altered substrate affinity. Validate enzyme purity via SDS-PAGE and activity assays against reference substrates (e.g., Z-Gly-Pro-pNA) .
  • Interfering substances : Residual detergents or inhibitors (e.g., bestatin) in enzyme preparations can skew results. Include controls pre-treated with inhibitors (e.g., 0.1 mM bestatin) to assess specificity .
  • pH-dependent activity : Kinetic parameters vary with pH. Replicate experiments under identical buffer conditions (e.g., pH 7.8 vs. 8.6) and report detailed protocols .

Basic: How does this compound compare to other 4-nitroanilide substrates (e.g., L-alanine-4-nitroanilide) in specificity assays?

  • Enzyme specificity : this compound is selective for proline-specific peptidases (e.g., DPP IV), whereas L-alanine-4-nitroanilide targets alanine aminopeptidases .
  • Methodological validation : Use parallel assays with structurally distinct substrates (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for trypsin-like proteases) to confirm enzyme specificity .

Advanced: What strategies optimize the purification of this compound-derived reaction products for structural analysis?

  • Chromatography : Employ size-exclusion chromatography (Sephadex G-50) or ion-exchange (DEAE-Sephadex A-50) to separate 4-nitroaniline from unreacted substrate and enzyme .
  • Stopped-flow techniques : For time-sensitive reactions, use rapid-mixing devices to capture transient intermediates .
  • Mass spectrometry : Confirm product identity via LC-MS/MS, comparing retention times and fragmentation patterns to synthetic 4-nitroaniline standards .

Basic: What are the critical quality control parameters for synthesizing this compound?

  • Purity : Ensure >99% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Solubility : Verify solubility in assay buffers (e.g., DMSO stock solutions diluted ≤1% v/v to avoid solvent interference) .
  • Stability : Store lyophilized substrate at −20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis .

Advanced: How can this compound be used to study enzyme inhibition mechanisms in complex biological systems (e.g., neutrophil homogenates)?

  • Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots with varying substrate and inhibitor concentrations (e.g., anti-CD13 antibodies or bestatin) .
  • Cross-validation : Combine kinetic assays with fluorescence-based substrates (e.g., AMC derivatives) to rule out optical interference from biological matrices .
  • Statistical rigor : Use triplicate replicates and report SEM/SD to account for biological variability .

Basic: What are the ethical and reporting standards for preclinical studies using this compound in animal models?

  • NIH guidelines : Adhere to ARRIVE 2.0 guidelines for experimental design transparency, including sample size justification and randomization .
  • Data reporting : Disclose substrate lot numbers, enzyme sources, and raw data in supplementary materials to enable replication .

Advanced: How can this compound assays be adapted for high-throughput screening (HTS) of enzyme inhibitors?

  • Microplate readers : Use 96-well plates with ≤200 µL reaction volumes and automated pipetting systems .
  • Z’-factor validation : Ensure Z’ > 0.5 by comparing positive (enzyme + substrate) and negative (substrate-only) controls .
  • Data normalization : Express activity as % inhibition relative to controls to minimize plate-to-plate variability .

Basic: What are common pitfalls in interpreting this compound cleavage assays, and how can they be mitigated?

  • Substrate autohydrolysis : Pre-incubate substrate in assay buffer without enzyme to establish baseline absorbance .
  • Enzyme inactivation : Include time-course controls to confirm linear product formation over the assay duration .
  • Interference from biological samples : Clarify lysates via centrifugation (10,000×g, 10 min) to remove particulate matter .

Advanced: How can computational modeling enhance the design of this compound-based assays?

  • Molecular docking : Predict enzyme-substrate interactions using tools like AutoDock Vina to guide substrate modifications for improved affinity .
  • Kinetic simulations : Fit data to models (e.g., ping-pong vs. sequential mechanisms) using software such as GraphPad Prism .
  • Machine learning : Train models on historical kinetic data to predict optimal assay conditions for novel enzymes .

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